

# Early Studies on Ro 23-7014: A Technical Overview of Synthesis and Characterization

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## Compound of Interest

Compound Name: Ro 23-7014

Cat. No.: B1680665

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## Introduction

**Ro 23-7014**, a potent and selective cholecystokinin A (CCK-A) receptor agonist, emerged from early research as a promising appetite suppressant. This technical guide delves into the foundational studies concerning its synthesis and characterization. **Ro 23-7014** is a synthetic heptapeptide analog of the C-terminal fragment of cholecystokinin, CCK-7. Its chemical name is Ac-Tyr(SO<sub>3</sub>H)-Met-Gly-Trp-Met-Thr(SO<sub>3</sub>H)-N-methyl-Phe-NH<sub>2</sub>. This document outlines the key experimental protocols, quantitative data, and biological pathways associated with this compound, providing a comprehensive resource for researchers in the field of peptide chemistry and pharmacology.

## Physicochemical and Biological Properties

**Ro 23-7014** was designed for enhanced stability and prolonged action compared to its endogenous counterparts. The key quantitative data from its initial characterization are summarized below.

Property	Value	Reference
Molecular Formula	C48H63N9O16S2	N/A
Molecular Weight	1150.2 g/mol	N/A
Satiating Potency (ED50, i.p. in rats)	0.3 µg/kg	[1]
CCK-A Receptor Selectivity	400-fold greater than for CCK-B receptors	[1]
Duration of Action	4 to 5 hours	[1]

## Experimental Protocols

The synthesis and characterization of **Ro 23-7014** were primarily achieved through solid-phase peptide synthesis (SPPS) followed by purification and analytical characterization.

### Solid-Phase Peptide Synthesis (SPPS)

The synthesis of **Ro 23-7014** was accomplished using a stepwise solid-phase approach. While the seminal publication does not detail every reagent, a likely protocol based on contemporaneous methods for similar sulfated peptides is described below.

1. Resin and Linker: A suitable resin, such as a p-methylbenzhydrylamine (MBHA) resin, would be used to generate the C-terminal amide upon cleavage.
2. Amino Acid Protection: The N $\alpha$ -amino group of the amino acids was protected with the tert-butyloxycarbonyl (Boc) group. Side-chain protecting groups would have been employed for tryptophan (e.g., formyl) and the hydroxyl groups of tyrosine and threonine, although some protocols of the era utilized unprotected hydroxy-amino acids with specific coupling reagents.
3. Coupling Reagent: The coupling of the Boc-protected amino acids was likely facilitated by a coupling reagent such as Benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), which was shown to be effective for coupling unprotected hydroxy-amino acids.

4. Synthesis Cycle: The synthesis would proceed from the C-terminus to the N-terminus in a series of cycles, each consisting of:

- Deprotection: Removal of the N $\alpha$ -Boc group with trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Neutralization: Neutralization of the resulting trifluoroacetate salt with a tertiary amine like diisopropylethylamine (DIEA).
- Coupling: Addition of the next Boc-protected amino acid, the BOP reagent, and DIEA in a solvent like dimethylformamide (DMF) to promote peptide bond formation.
- Washing: Thorough washing of the resin with DCM and other solvents to remove excess reagents and byproducts.

5. Acetylation: Following the coupling of the final amino acid (Tyrosine), the N-terminus was acetylated on the solid support, likely using acetic anhydride or acetic acid with the BOP reagent.

6. Sulfation: The sulfation of the tyrosine and threonine hydroxyl groups was performed on the resin-bound peptide. A sulfating agent such as pyridine acetyl sulfate in pyridine would have been used.

7. Cleavage and Deprotection: The completed peptide was cleaved from the resin, and the side-chain protecting groups were removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF). Scavengers such as anisole would have been added to prevent side reactions.

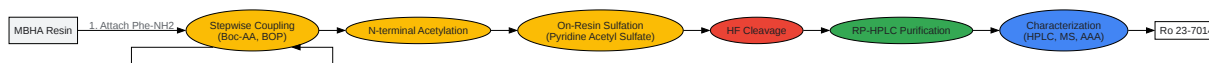
## Purification and Characterization

1. Purification: The crude peptide obtained after cleavage was purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a gradient of acetonitrile in water containing 0.1% TFA is a typical system for such purifications.

2. Characterization: The purity of the final product would have been assessed by analytical RP-HPLC. The identity of the peptide would be confirmed by amino acid analysis and mass spectrometry, likely Fast Atom Bombardment Mass Spectrometry (FAB-MS) which was common at the time.

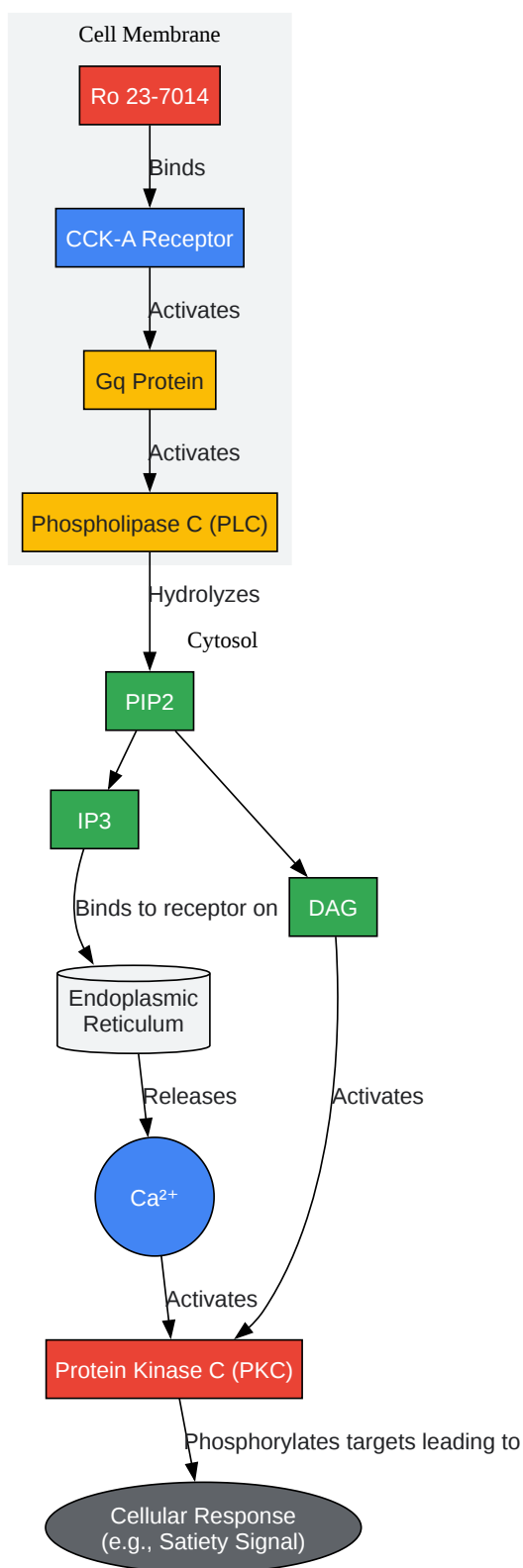
## Visualizing the Synthesis and Mechanism of Action

To better understand the experimental workflow and the biological context of **Ro 23-7014**'s action, the following diagrams are provided.



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Caption: A generalized workflow for the solid-phase synthesis of **Ro 23-7014**.



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## References

- 1. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH<sub>2</sub> - PubMed [pubmed.ncbi.nlm.nih.gov]
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